9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen-containing heterocycles
Preparation Methods
The synthesis of 9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylphenyl groups: This step may involve Friedel-Crafts alkylation or acylation reactions.
Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide under basic conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed will depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.
Industry: Its unique structure could be utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism by which 9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other pyrimido[1,2-g]purine derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C26H29N5O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H29N5O2/c1-16-7-6-8-20(11-16)15-31-24(32)22-23(28(5)26(31)33)27-25-29(13-17(2)14-30(22)25)21-10-9-18(3)19(4)12-21/h6-12,17H,13-15H2,1-5H3 |
InChI Key |
QTPBEVBUYSNTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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